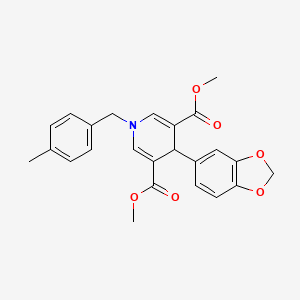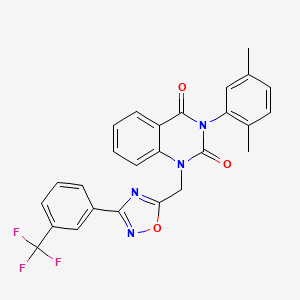![molecular formula C18H28N2O3S B11203301 3-Methyl-1-(4-{[4-(propan-2-yl)phenyl]sulfonyl}piperazin-1-yl)butan-1-one](/img/structure/B11203301.png)
3-Methyl-1-(4-{[4-(propan-2-yl)phenyl]sulfonyl}piperazin-1-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-METHYL-1-{4-[4-(PROPAN-2-YL)BENZENESULFONYL]PIPERAZIN-1-YL}BUTAN-1-ONE is a complex organic compound with a unique structure that includes a piperazine ring, a benzenesulfonyl group, and a butanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-1-{4-[4-(PROPAN-2-YL)BENZENESULFONYL]PIPERAZIN-1-YL}BUTAN-1-ONE typically involves multiple steps, starting with the preparation of the piperazine ring and the benzenesulfonyl group. The key steps include:
Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with a suitable dihalide under basic conditions.
Introduction of the Benzenesulfonyl Group: The piperazine ring is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonylated piperazine.
Attachment of the Butanone Moiety: The final step involves the reaction of the sulfonylated piperazine with 3-methyl-1-butanone under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-1-{4-[4-(PROPAN-2-YL)BENZENESULFONYL]PIPERAZIN-1-YL}BUTAN-1-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound.
Scientific Research Applications
3-METHYL-1-{4-[4-(PROPAN-2-YL)BENZENESULFONYL]PIPERAZIN-1-YL}BUTAN-1-ONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-METHYL-1-{4-[4-(PROPAN-2-YL)BENZENESULFONYL]PIPERAZIN-1-YL}BUTAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methylpiperazin-1-yl)propanoic acid
- 2-Methyl AP-237
Uniqueness
Compared to similar compounds, 3-METHYL-1-{4-[4-(PROPAN-2-YL)BENZENESULFONYL]PIPERAZIN-1-YL}BUTAN-1-ONE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its sulfonylated piperazine structure is particularly noteworthy, as it can enhance the compound’s stability and reactivity.
Properties
Molecular Formula |
C18H28N2O3S |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
3-methyl-1-[4-(4-propan-2-ylphenyl)sulfonylpiperazin-1-yl]butan-1-one |
InChI |
InChI=1S/C18H28N2O3S/c1-14(2)13-18(21)19-9-11-20(12-10-19)24(22,23)17-7-5-16(6-8-17)15(3)4/h5-8,14-15H,9-13H2,1-4H3 |
InChI Key |
QMMLUCZBQVGKEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(6-{[(2,3-Dimethylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)-N-ethylpiperidine-3-carboxamide](/img/structure/B11203235.png)
![5-amino-N-(3-chlorophenyl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11203239.png)
![N-(3-fluoro-4-methylphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B11203240.png)
![3-(3-Bromophenyl)-5-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B11203248.png)
![5-amino-N-(4-chlorophenyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11203258.png)
![3-amino-4-(2-chlorophenyl)-N-(4-nitrophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B11203262.png)
![N-(3-bromophenyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B11203266.png)

![N-(5-chloro-2-methylphenyl)-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B11203277.png)
![5-amino-N-(2-fluorophenyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11203292.png)
![N-(2-Methoxyphenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide](/img/structure/B11203299.png)
![N-(3-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B11203318.png)
